An In-Depth Technical Guide to 2-Oxo clopidogrel hydrochloride: Chemical Properties and Structure
An In-Depth Technical Guide to 2-Oxo clopidogrel hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo clopidogrel hydrochloride is a pivotal intermediate in the metabolic activation of the widely prescribed antiplatelet prodrug, clopidogrel. Understanding the chemical properties and structure of this transient metabolite is paramount for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This technical guide provides a comprehensive overview of 2-Oxo clopidogrel hydrochloride, consolidating its physicochemical properties, structural details, and its critical role in the bioactivation pathway of clopidogrel.
Chemical Identity and Physicochemical Properties
2-Oxo clopidogrel is the first major metabolite formed from the hepatic cytochrome P450 (CYP) enzyme-mediated oxidation of clopidogrel.[1][2] The hydrochloride salt is a common form used as a reference standard in analytical studies.
Table 1: Chemical Identifiers and Properties of 2-Oxo clopidogrel and its Hydrochloride Salt
| Property | Value | Source(s) |
| Chemical Name | methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate hydrochloride | N/A |
| Synonyms | α-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxo-thieno[3,2-c]pyridine-5(4H)-acetic Acid Methyl Ester Hydrochloride; Clopidogrel thiolactone | N/A |
| CAS Number | 1219432-42-4 | N/A |
| Molecular Formula | C₁₆H₁₇Cl₂NO₃S | N/A |
| Molecular Weight | 374.28 g/mol | N/A |
| Melting Point | 162 °C | [1] |
| Appearance | Crystalline solid | [3] |
| Storage Conditions | -20°C, stable for ≥ 4 years | [3] |
| Solubility (free base) | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 5 mg/mLDMF:PBS (pH 7.2) (1:20): 0.04 mg/mL | [3] |
The Role of 2-Oxo clopidogrel in the Bioactivation of Clopidogrel
Clopidogrel is a prodrug that requires a two-step metabolic activation to exert its antiplatelet effect.[4] The initial and rate-limiting step is the oxidation of the thiophene ring of clopidogrel to form 2-Oxo clopidogrel. This reaction is primarily catalyzed by CYP enzymes, including CYP1A2, CYP2B6, and CYP2C19.
Subsequently, 2-Oxo clopidogrel is further metabolized by various CYP enzymes (including CYP2B6, CYP2C9, CYP2C19, and CYP3A4) to its active thiol metabolite.[2] This highly reactive thiol metabolite then irreversibly binds to the P2Y₁₂ receptor on platelets, inhibiting ADP-induced platelet aggregation.[5] A significant portion of the administered clopidogrel dose (around 85%) is hydrolyzed by esterases to an inactive carboxylic acid derivative, making the oxidative pathway to 2-Oxo clopidogrel a critical determinant of the drug's efficacy.
Structural Elucidation and Stereochemistry
The structure of 2-Oxo clopidogrel features a thienopyridine core with a 2-oxo group on the thiophene ring. The molecule possesses two chiral centers, leading to the existence of multiple diastereomers. The conversion of clopidogrel to 2-Oxo clopidogrel results in a mixture of these diastereomers.[2]
The subsequent conversion of 2-Oxo clopidogrel to the active thiol metabolite is also stereoselective. The active metabolite itself has a complex stereochemistry, with studies suggesting that only one of the possible eight stereoisomers is biologically active.[6] The absolute configuration of the active metabolite has been proposed to be an S configuration at C7 and a Z configuration at the C3-C16 double bond.[6] This highlights the critical importance of stereochemistry in the pharmacological activity of clopidogrel's metabolites.
Analytical Methodologies
The quantification of the unstable and transient 2-Oxo clopidogrel in biological matrices presents a significant analytical challenge. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its sensitive and selective determination.
Experimental Protocol: Quantification of 2-Oxo clopidogrel in Human Plasma by LC-MS/MS
This protocol is a representative example and may require optimization based on specific laboratory instrumentation and conditions.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard working solution (e.g., a deuterated analog of 2-Oxo clopidogrel or a structurally similar compound).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing a small percentage of formic acid (e.g., 0.1%) is typical.
-
Flow Rate: Approximately 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The characteristic transition for 2-Oxo clopidogrel is from the precursor ion (m/z) of approximately 338.0 to a product ion (m/z) of around 183.0.[7] These values may vary slightly depending on the instrument and conditions.
-
Synthesis of 2-Oxo clopidogrel
While 2-Oxo clopidogrel is primarily of interest as a metabolite, a scalable chemical synthesis is crucial for obtaining a reference standard for analytical and pharmacological studies. A one-pot procedure starting from clopidogrel has been developed.[6]
Experimental Protocol: Synthesis of (±)-2-Oxoclopidogrel
This protocol is adapted from Starr, J. T. et al. and should be performed by trained chemists in a suitable laboratory setting.[6]
Materials:
-
Clopidogrel
-
Tetrahydrofuran (THF), anhydrous
-
Lithium diisopropylamide (LDA) solution
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or Tetramethylethylenediamine (TMEDA)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Trimethyl borate [B(OMe)₃]
-
Hydrogen peroxide (H₂O₂) solution (35% w/w in H₂O)
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Dissolve clopidogrel (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.
-
Slowly add a solution of LDA (1.1 equivalents) dropwise, maintaining the temperature at -78°C.
-
After stirring for 45 minutes at -78°C, add DMPU or TMEDA (2.2 equivalents), followed by the dropwise addition of n-BuLi (2.2 equivalents).
-
Stir the mixture for 10 minutes, then add trimethyl borate (2.2 equivalents) at -60°C.
-
Allow the reaction mixture to slowly warm to 0°C over approximately 4.5 hours.
-
At 0°C, carefully add a solution of hydrogen peroxide (1.2 equivalents) and continue stirring for 45 minutes.
-
Quench the reaction by adding water and MTBE.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous NH₄Cl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford (±)-2-Oxoclopidogrel as a mixture of diastereomers.[6]
Conclusion
2-Oxo clopidogrel hydrochloride is a chemically fascinating and pharmacologically significant molecule. Its role as the key intermediate in the bioactivation of clopidogrel makes it a crucial subject of study for understanding the drug's efficacy and the variability in patient response. The information and protocols provided in this guide offer a solid foundation for researchers engaged in the synthesis, analysis, and metabolic investigation of this important compound. Further research into the stereoselective synthesis and pharmacological activity of the individual diastereomers of 2-Oxo clopidogrel will undoubtedly provide deeper insights into the complex metabolic journey of clopidogrel.
References
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Pereillo, J. M., Maftouh, M., Andrieu, A., Uzabiaga, M. F., Fedeli, O., Savi, P., Pascal, M., Herbert, J. M., Maffrand, J. P., & Picard, C. (2002). Structure and stereochemistry of the active metabolite of clopidogrel. Drug Metabolism and Disposition, 30(11), 1288–1295. [Link]
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Liu, Y., Li, C., Zhang, Y., Wang, Y., & Li, H. (2022). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. Journal of Biomedical Research, 36(2), 109–119. [Link]
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Kazui, M., Nishiya, Y., Ishizuka, T., Hagihara, K., Farid, N. A., Okazaki, O., Ikeda, T., & Kurihara, A. (2010). Identification of the human cytochrome P450 enzymes involved in the two oxidative steps in the bioactivation of clopidogrel to its pharmacologically active metabolite. Drug Metabolism and Disposition, 38(1), 92–99. [Link]
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